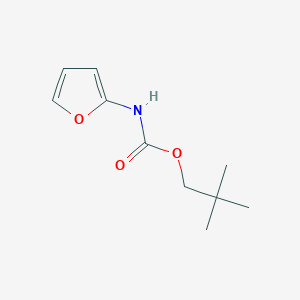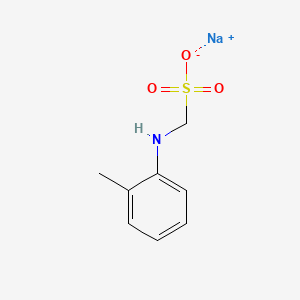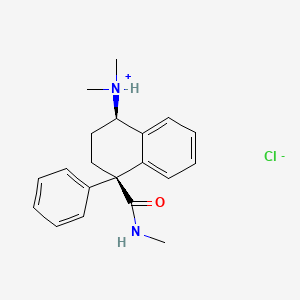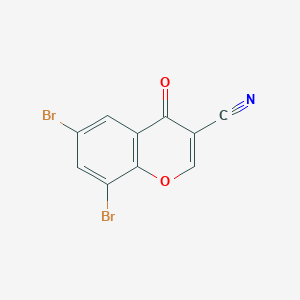
3-Cyano-6,8-dibromochromone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-6,8-dibromochromone: is a chemical compound with the molecular formula C10H3Br2NO2. It is a derivative of chromone, a naturally occurring compound found in various plants. The presence of cyano and bromine groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-6,8-dibromochromone typically involves the bromination of chromone derivatives followed by the introduction of a cyano group. One common method involves the use of bromine in acetic acid to brominate the chromone at the 6 and 8 positions. The cyano group can then be introduced using a cyanation reaction with reagents such as copper(I) cyanide under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and reaction parameters is crucial to ensure high purity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyano-6,8-dibromochromone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The cyano group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted chromones with various functional groups.
- Oxidized or reduced derivatives of the original compound.
- Heterocyclic compounds formed through cyclization reactions .
Aplicaciones Científicas De Investigación
Chemistry: 3-Cyano-6,8-dibromochromone is used as a building block in organic synthesis. Its reactivity allows for the creation of various derivatives and complex molecules, making it valuable in the development of new materials and pharmaceuticals .
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Medicine: The compound’s derivatives are explored for their therapeutic potential. Research is ongoing to understand their mechanisms of action and efficacy in treating various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing .
Mecanismo De Acción
The mechanism of action of 3-Cyano-6,8-dibromochromone involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The bromine atoms can participate in halogen bonding, enhancing the compound’s interaction with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
- 3-Cyano-6,8-dichlorochromone
- 3-Cyano-6,8-dimethylchromone
- 3-Cyano-6,8-difluorochromone
Comparison: Compared to its analogs, 3-Cyano-6,8-dibromochromone exhibits unique reactivity due to the presence of bromine atoms. Bromine’s larger atomic size and higher polarizability compared to chlorine or fluorine result in different chemical and physical properties. These differences can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its similar compounds .
Propiedades
Número CAS |
252941-33-6 |
|---|---|
Fórmula molecular |
C10H3Br2NO2 |
Peso molecular |
328.94 g/mol |
Nombre IUPAC |
6,8-dibromo-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H3Br2NO2/c11-6-1-7-9(14)5(3-13)4-15-10(7)8(12)2-6/h1-2,4H |
Clave InChI |
UUZFYVAPBJIRPF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=O)C(=CO2)C#N)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787422.png)
![7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13787427.png)
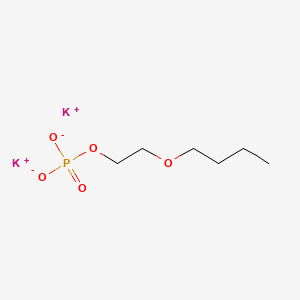
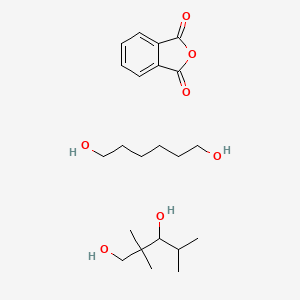
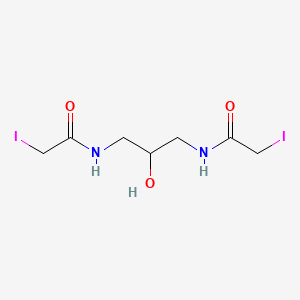
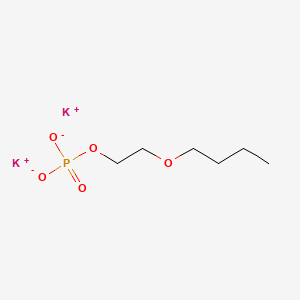
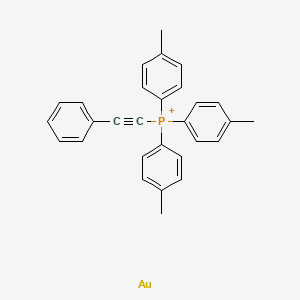

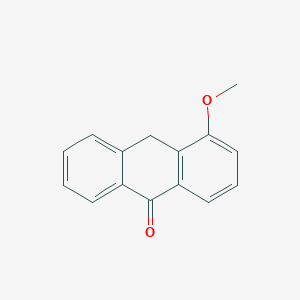
![6-Methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13787468.png)
